![molecular formula C16H24N2O3S B4537851 N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)
N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide
Description
Synthesis Analysis
The synthesis of compounds related to N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide involves complex reactions that form the backbone of its structural identity. For instance, Ellingboe et al. (1992) described the synthesis of a series of 4-[(methylsulfonyl)amino]benzamides showcasing potent Class III antiarrhythmic activity, indicating a structured approach to the creation of similar compounds with significant biological activities (Ellingboe et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds provides a foundation for understanding the interaction mechanisms and stability. For instance, Luo and Huang (2004) explored the solid-phase synthesis technique to determine the crystal structure of a related compound, revealing insights into its molecular conformation and stability through X-ray diffraction analysis (Luo & Huang, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide and its derivatives are dictated by their functional groups. For example, the synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds demonstrate the compound's ability to undergo polymerization, offering insights into its reactivity and potential applications in material science (Saxena et al., 2003).
Physical Properties Analysis
The physical properties of N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, such as solubility, melting point, and stability, are essential for its application and handling. Research on related compounds highlights the importance of understanding these properties for their effective use in various applications. For instance, the study of polyamides and poly(amide-imide)s mentioned earlier also sheds light on the solubility and thermal stability of these materials, which are crucial for their practical applications (Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemicals, stability under various conditions, and potential for forming new compounds through reactions such as cycloadditions or substitutions, are pivotal. Studies on similar compounds, like the synthesis and antimicrobial activity of sulfonamide derivatives, provide valuable information on the chemical behavior and potential applications of N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide in developing new therapeutic agents (Sumangala et al., 2012).
properties
IUPAC Name |
N-cycloheptyl-3-(methanesulfonamido)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-9-10-13(11-15(12)18-22(2,20)21)16(19)17-14-7-5-3-4-6-8-14/h9-11,14,18H,3-8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPQDUSASHSAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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